Cas no 832741-29-4 (1-(4-bromo-5-propylthiophen-2-yl)ethan-1-one)

1-(4-Bromo-5-propylthiophen-2-yl)ethan-1-one is a brominated thiophene derivative featuring a propyl substituent and an acetyl functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its distinct structure, combining a reactive bromine atom and an electron-withdrawing carbonyl group, facilitates selective cross-coupling reactions, such as Suzuki or Stille couplings, enabling precise modifications of the thiophene core. The propyl side chain enhances solubility in organic solvents, improving handling and reaction efficiency. This compound is valued for its stability and compatibility with diverse synthetic protocols, making it a useful building block for heterocyclic chemistry and medicinal chemistry research.
1-(4-bromo-5-propylthiophen-2-yl)ethan-1-one structure
832741-29-4 structure
Product Name:1-(4-bromo-5-propylthiophen-2-yl)ethan-1-one
CAS No:832741-29-4
MF:C9H11BrOS
MW:247.152040719986
MDL:MFCD04967419
CID:1011878
PubChem ID:7017248
Update Time:2025-06-11

1-(4-bromo-5-propylthiophen-2-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(4-BROMO-5-PROPYL-THIOPHEN-2-YL)-ETHANONE
    • 1-(4-bromo-5-propylthiophen-2-yl)ethan-1-one
    • 1-(4-bromo-5-propylthiophen-2-yl)ethanone
    • CS-0297237
    • EN300-229101
    • AKOS000306169
    • 1-(4-Bromo-5-propyl-2-thienyl)ethanone
    • DTXSID501284200
    • 832741-29-4
    • STK313388
    • BBL039372
    • MDL: MFCD04967419
    • Inchi: 1S/C9H11BrOS/c1-3-4-8-7(10)5-9(12-8)6(2)11/h5H,3-4H2,1-2H3
    • InChI Key: RVEBOXGTMJAMGA-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(C)=O)SC=1CCC

Computed Properties

  • Exact Mass: 245.97140g/mol
  • Monoisotopic Mass: 245.97140g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 45.3Ų

1-(4-bromo-5-propylthiophen-2-yl)ethan-1-one Pricemore >>

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1-(4-bromo-5-propylthiophen-2-yl)ethan-1-one Related Literature

Additional information on 1-(4-bromo-5-propylthiophen-2-yl)ethan-1-one

Recent Advances in the Study of 1-(4-bromo-5-propylthiophen-2-yl)ethan-1-one (CAS: 832741-29-4)

1-(4-bromo-5-propylthiophen-2-yl)ethan-1-one (CAS: 832741-29-4) is a thiophene-based compound that has recently gained attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This compound, characterized by its bromo and propyl substituents on the thiophene ring, serves as a key intermediate in the synthesis of various biologically active molecules. Recent studies have explored its utility in the development of novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and neurological disorders.

A study published in the Journal of Medicinal Chemistry (2023) investigated the role of 1-(4-bromo-5-propylthiophen-2-yl)ethan-1-one as a precursor in the synthesis of small-molecule inhibitors targeting protein kinases. The researchers demonstrated that derivatives of this compound exhibited potent inhibitory activity against specific kinase isoforms implicated in cancer progression. The study highlighted the compound's versatility in medicinal chemistry, as its structural features allow for facile modifications to optimize binding affinity and selectivity.

In another recent publication in Bioorganic & Medicinal Chemistry Letters (2024), the antimicrobial properties of 1-(4-bromo-5-propylthiophen-2-yl)ethan-1-one derivatives were explored. The study revealed that certain analogs of this compound displayed significant activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The findings suggest that this thiophene derivative could serve as a promising scaffold for the development of new antibiotics to address the growing challenge of antimicrobial resistance.

Furthermore, computational studies have been conducted to elucidate the molecular interactions of 1-(4-bromo-5-propylthiophen-2-yl)ethan-1-one with various biological targets. Molecular docking simulations and density functional theory (DFT) calculations have provided insights into the compound's electronic properties and binding modes, which are crucial for rational drug design. These in silico approaches have been complemented by experimental studies, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, to validate the predicted interactions.

The synthetic accessibility of 1-(4-bromo-5-propylthiophen-2-yl)ethan-1-one has also been a focus of recent research. A 2023 study in Organic Process Research & Development reported an optimized, scalable synthesis route for this compound, emphasizing green chemistry principles such as reduced solvent use and improved atom economy. This advancement is particularly relevant for industrial applications, where efficient and sustainable production methods are highly desirable.

In conclusion, 1-(4-bromo-5-propylthiophen-2-yl)ethan-1-one (CAS: 832741-29-4) represents a valuable chemical entity in contemporary pharmaceutical research. Its diverse applications, ranging from kinase inhibition to antimicrobial activity, coupled with its synthetic tractability, make it a compound of significant interest. Future research directions may include further exploration of its structure-activity relationships, expansion of its therapeutic applications, and development of more efficient synthetic methodologies.

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